2-[(2-bromophenyl)methyl]propanedioic Acid
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Overview
Description
Synthesis Analysis
The synthesis of 2-[(2-bromophenyl)methyl]propanedioic Acid involves selective bromination of 2-methyl-2-phenylpropanoic acid on an aqueous medium to obtain pure 2-(4-bromophenyl)-2-methylpropanoic acid . This compound is a useful key intermediate in the process of manufacturing pure fexofenadine .Molecular Structure Analysis
The molecular formula of 2-[(2-bromophenyl)methyl]propanedioic Acid is C10H9BrO4 . The exact mass is 271.96800 .Physical And Chemical Properties Analysis
The predicted density of 2-[(2-bromophenyl)methyl]propanedioic Acid is 1.695±0.06 g/cm3 . The predicted boiling point is 430.5±35.0℃ . The melting point is 139-140℃ .Scientific Research Applications
Synthetic Intermediate
This compound serves as a starting reagent in various synthetic pathways. For instance, it’s used in the synthesis of 8-methoxy-2-tetralone , a compound with potential applications in organic light-emitting diodes (OLEDs) .
Solid Support Chemistry
In solid support chemistry, 2-[(2-bromophenyl)methyl]propanedioic Acid is utilized for the preparation of di- and tri-substituted 2-oxopiperazines . These structures are significant in drug discovery and development .
Non-Steroidal Anti-Inflammatory Drug (NSAID)
As an NSAID, it exhibits analgesic, antipyretic, and anti-inflammatory effects. It’s often prescribed for pain and fever relief, particularly those stemming from inflammatory conditions .
Mass Spectrometry
The mass spectrum of this compound provides valuable information for chemical analysis and identification. It’s used as a reference material in mass spectrometry to understand molecular structures and fragmentation patterns .
Chromatographic Analysis
2-[(2-bromophenyl)methyl]propanedioic Acid: is analyzed using gas chromatography to determine its retention indices, which are crucial for identifying and quantifying the compound in mixtures .
Mechanism of Action
As an antihistamine, 2-[(2-bromophenyl)methyl]propanedioic Acid works by blocking histamine receptors in the body, thereby reducing the adverse effects of histamine release such as itching, sneezing.
properties
IUPAC Name |
2-[(2-bromophenyl)methyl]propanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15/h1-4,7H,5H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBDMWPFZZEHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442534 |
Source
|
Record name | 2-[(2-bromophenyl)methyl]propanedioic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromophenyl)methyl]propanedioic Acid | |
CAS RN |
58380-12-4 |
Source
|
Record name | 2-[(2-bromophenyl)methyl]propanedioic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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